H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)
説明
H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) is a pseudopeptide derivative of the opioid pharmacophore Dmt-Tic (2′,6′-dimethyl-l-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This compound is structurally characterized by:
- Dmt-Tic core: A conserved motif critical for δ-opioid receptor (DOP) interactions .
- C-terminal modifications: A (R)-configured aspartic acid side chain with a carboxylic acid group (-CH2-COOH) and an N1-methylated benzimidazole (Bid) moiety .
Pharmacologically, it exhibits δ-opioid receptor antagonism due to the N1-methylation of Bid, which disrupts hydrogen bonding necessary for agonist activity . Its μ-opioid receptor (MOP) affinity (Kiμ = 11.8 nM) is lower than its δ-affinity (Kiδ = 0.12–0.36 nM), resulting in moderate δ-selectivity (Kiμ/Kiδ ≈ 98) .
特性
分子式 |
C32H35N5O5 |
|---|---|
分子量 |
569.6 g/mol |
IUPAC名 |
(3R)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1-methylbenzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C32H35N5O5/c1-18-12-22(38)13-19(2)23(18)15-24(33)32(42)37-17-21-9-5-4-8-20(21)14-28(37)31(41)35-26(16-29(39)40)30-34-25-10-6-7-11-27(25)36(30)3/h4-13,24,26,28,38H,14-17,33H2,1-3H3,(H,35,41)(H,39,40)/t24-,26+,28-/m0/s1 |
InChIキー |
XFKPEXYNTQLONY-YIOBJHAYSA-N |
異性体SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@H](CC(=O)O)C4=NC5=CC=CC=C5N4C)N)C)O |
正規SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4C)N)C)O |
製品の起源 |
United States |
類似化合物との比較
Structural and Pharmacological Differences
Key structural variations and their pharmacological impacts are summarized below:
| Compound Name | Structural Features | δ-Affinity (Kiδ, nM) | μ-Affinity (Kiμ, nM) | δ-Selectivity (Kiμ/Kiδ) | Functional Activity |
|---|---|---|---|---|---|
| H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) | (R)-Asp side chain, N1-Me-Bid | 0.12–0.36 | 11.8 | ~98 | δ antagonist |
| H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid (UFP-512) | (S)-Asp side chain, non-methylated Bid | 0.08–0.15 | 7.49–16.1 | 5730 | δ agonist (potent analgesia) |
| H-Dmt-Tic-NH-CH2-Bid (UFP-502) | Glycine-like C-terminus, non-methylated Bid | 0.10–0.30 | 0.33–14.0 | 0.33–140 | δ agonist |
| H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid | (R)-Asp side chain, non-methylated Bid | 0.15–0.36 | 16.1 | ~107 | δ agonist |
| H-Dmt-Tic-Gly-NH-Ph | Glycine linker, aniline terminus | 0.16 | 0.16 | 1.0 | Mixed μ/δ activity |
Key Observations :
N1-Methylation of Bid : Converts δ agonists (e.g., UFP-512) into δ antagonists (e.g., H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)) by disrupting hydrogen bonding at the receptor .
Aspartic Acid Configuration :
- (S)-Asp (UFP-512) enhances δ-selectivity (Kiμ/Kiδ = 5730) by reducing μ-affinity .
- (R)-Asp (H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid) retains δ agonism but with lower selectivity .
Carboxylic Acid Group : Introduces negative charge, improving δ-selectivity and BBB penetration in agonists like UFP-512 .
Functional and Behavioral Differences
- Analgesia :
- Behavioral Effects :
- Neuropsychiatric Effects :
Receptor Binding and Selectivity Mechanisms
- δ-Selectivity in Agonists :
- Loss of Agonism in N1-Methylated Derivatives :
- Methylation prevents Bid N1H from forming a hydrogen bond with δ receptor residues (e.g., His291), essential for agonist efficacy .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)?
The synthesis typically involves solid-phase peptide synthesis (SPPS) with sequential amino acid coupling. Key steps include:
- Use of Boc-protected intermediates (e.g., Boc-Tic-NH-(R)CH(CH2-COOBzl)-Bid) and deprotection with TFA .
- Alkylation of the benzimidazole (Bid) moiety using iodomethane and K₂CO₃ to introduce N1-methylation .
- Final purification via HPLC, with characterization by NMR, mass spectrometry, and optical rotation analysis .
Q. What is the receptor selectivity profile of H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)?
The compound exhibits high selectivity for δ-opioid receptors (DOR) over μ-opioid receptors (MOR), with binding affinities (Kᵢ) of:
| Receptor | Kᵢ (nM) | Source |
|---|---|---|
| δ (DOR) | 11.8 | |
| μ (MOR) | 5.93 | |
| This selectivity is attributed to the Dmt-Tic pharmacophore and stereochemistry of the aspartic acid side chain, which reduces μ-receptor affinity . |
Q. How do structural modifications (e.g., N1-methylation) influence bioactivity?
- N1-methylation of the Bid group enhances metabolic stability and modulates functional activity. For example, methylation can convert δ-agonists into partial agonists/antagonists depending on the substitution pattern .
- The (R)-configuration at the CH(CH₂-COOH) position improves δ-receptor affinity compared to the (S)-isomer .
Q. What pharmacological applications have been explored for this compound?
Preclinical studies highlight:
- Antidepressant-like effects in rodent models (e.g., tail-flick test), reversed by naltrindole (δ-antagonist) .
- Anxiolytic activity at low doses (0.1–1 mg/kg, i.p.), mediated via δ-receptor activation .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies between in vitro receptor affinity and in vivo efficacy?
- Functional assays : Measure cAMP inhibition (δ-agonist activity) using transfected cell lines (e.g., CHO-K1/DOR) .
- Bias factor analysis : Compare G protein vs. β-arrestin signaling using BRET or TRUPATH assays .
- In vivo models : Pair receptor binding data with behavioral tests (e.g., forced swim test for depression) and pharmacokinetic profiling to assess blood-brain barrier penetration .
Q. What experimental strategies address contradictions in structure-activity relationships (SAR) for Dmt-Tic analogs?
- Comparative SAR : Synthesize analogs with substitutions at the Bid or aspartic acid moieties (e.g., UFP-512 vs. H-Dmt-Tic-Gly-NH-Ph) to assess δ/μ selectivity .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain how stereochemistry (e.g., L-Asp vs. D-Asp) alters binding kinetics .
Q. How does N1-methylation impact functional outcomes in δ-opioid receptor signaling?
- In vitro : N1-methylation reduces Bid hydrogen-bonding capacity, shifting efficacy from full agonism (e.g., UFP-512) to partial agonism/antagonism .
- In vivo : Methylated analogs show prolonged analgesic effects due to reduced enzymatic degradation .
Q. What methodological considerations are critical for SAR studies of Dmt-Tic derivatives?
- Purification rigor : Use reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase additive to prevent peak splitting .
- Data reproducibility : Validate synthetic batches via NMR (e.g., DMSO-d₆ for amide proton analysis) and replicate receptor binding assays ≥3 times .
- Metadata management : Document reaction conditions, yields, and analytical parameters using FAIR data principles .
Q. How can researchers optimize in vivo experimental design to evaluate antidepressant efficacy?
- Dose-response studies : Test 0.1–10 mg/kg doses in Swiss albino mice using the tail suspension test (TST) and forced swim test (FST) .
- Control groups : Include δ-antagonist (e.g., naltrindole) and vehicle controls to confirm receptor specificity .
- Endpoint analysis : Measure BDNF mRNA levels in the hippocampus via qPCR to link behavior to neurotrophic effects .
Q. What tools are recommended for accessing authoritative data on opioid receptor ligands?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
